

VUF10497: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: VUF10497

Cat. No.: B15613468

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VUF10497 is a potent and dual-acting inverse agonist targeting the histamine H4 and H1 receptors. This synthetic compound, belonging to the quinazoline class, has garnered significant interest within the scientific community for its potential therapeutic applications in inflammatory and allergic diseases. This technical guide provides an in-depth overview of the chemical structure, pharmacological properties, and experimental protocols related to **VUF10497**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

VUF10497 is chemically identified as 6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine. Its molecular formula is C₁₈H₂₀ClN₅S, and it has a molecular weight of 373.90 g/mol .

Identifier	Value
IUPAC Name	6-chloro-2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine[1]
SMILES	CN1CCN(C2=NC(=C3C=C(Cl)C=C(C3=N2))N(CC4=CC=CS4))CC1
Molecular Formula	C ₁₈ H ₂₀ ClN ₅ S
Molecular Weight	373.90 g/mol
CAS Number	1080623-12-6

Pharmacological Properties

VUF10497 is characterized by its dual inverse agonist activity at the human histamine H4 receptor (hH4R) and the human histamine H1 receptor (hH1R). Inverse agonists are ligands that bind to the same receptor as an agonist but induce a pharmacological response opposite to that of the agonist.

Receptor Binding Affinities

The binding affinity of **VUF10497** to histamine receptors is a critical parameter for understanding its potency and selectivity. The affinity is typically expressed as the inhibition constant (K_i) or its logarithmic transformation (pK_i).

Receptor	Species	pK_i	K_i (nM)	Reference
Histamine H4 Receptor	Human	7.57	26.9	[1]
Histamine H1 Receptor	Human	considerable affinity	Not explicitly quantified in the primary literature	[1]

Note: While the primary publication by Smits et al. (2008) states "considerable affinity" for the H1 receptor, a precise K_i value is not provided. Further research is required to quantify this affinity.

Functional Activity

As an inverse agonist, **VUF10497** reduces the basal, constitutive activity of the H4 receptor. This mechanism is distinct from that of a neutral antagonist, which would only block the action of an agonist. The functional activity of **VUF10497** is typically characterized by its half-maximal inhibitory concentration (IC_{50}) or half-maximal effective concentration (EC_{50}) in cellular assays.

Quantitative data on the EC_{50} or IC_{50} of **VUF10497** in functional assays are not readily available in the public domain and represent a key area for further investigation.

In Vivo Activity

VUF10497 has demonstrated anti-inflammatory properties in in vivo animal models. Specifically, studies in rats have shown its efficacy in reducing inflammation.[1] The carrageenan-induced paw edema model is a standard and widely used assay for evaluating the anti-inflammatory potential of novel compounds.

Detailed quantitative results from in vivo studies, including specific dosage regimens and the extent of inflammation inhibition, are not fully detailed in the initial discovery publication and warrant further investigation of the full-text article or subsequent studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The following sections outline the general procedures for key experiments related to the characterization of **VUF10497**.

Synthesis of VUF10497

The synthesis of **VUF10497** involves a multi-step chemical process, likely starting from commercially available precursors. While a detailed, step-by-step protocol for **VUF10497** is not explicitly provided in the primary literature abstract, the general synthesis of quinazoline derivatives often follows established organic chemistry principles. A likely synthetic route would involve the construction of the quinazoline core followed by the addition of the methylpiperazine and thiophen-2-ylmethanamine side chains.

General Workflow for Quinazoline Synthesis:



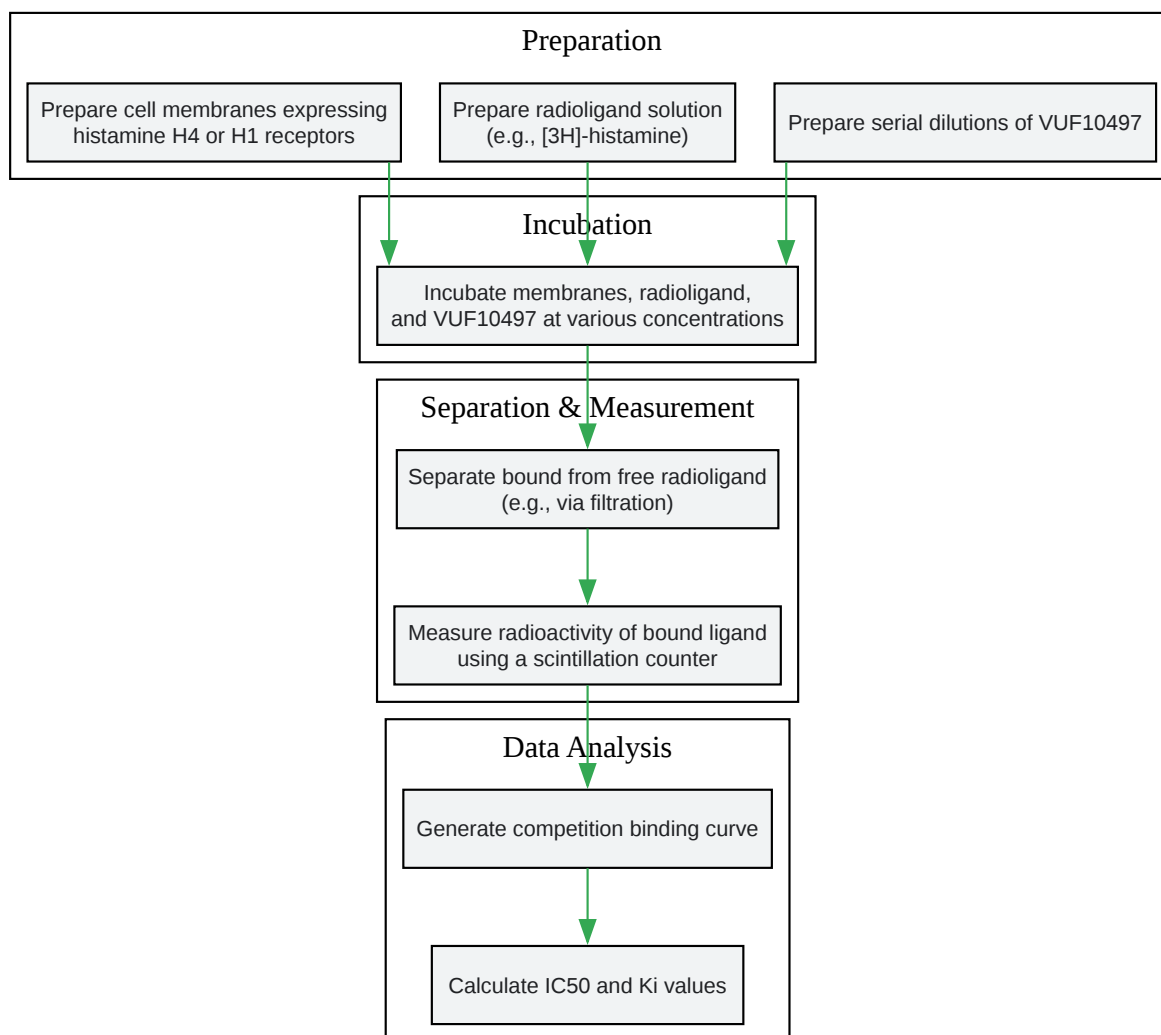
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A generalized synthetic workflow for quinazoline derivatives.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (K_i) of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.

Experimental Workflow for Radioligand Binding Assay:



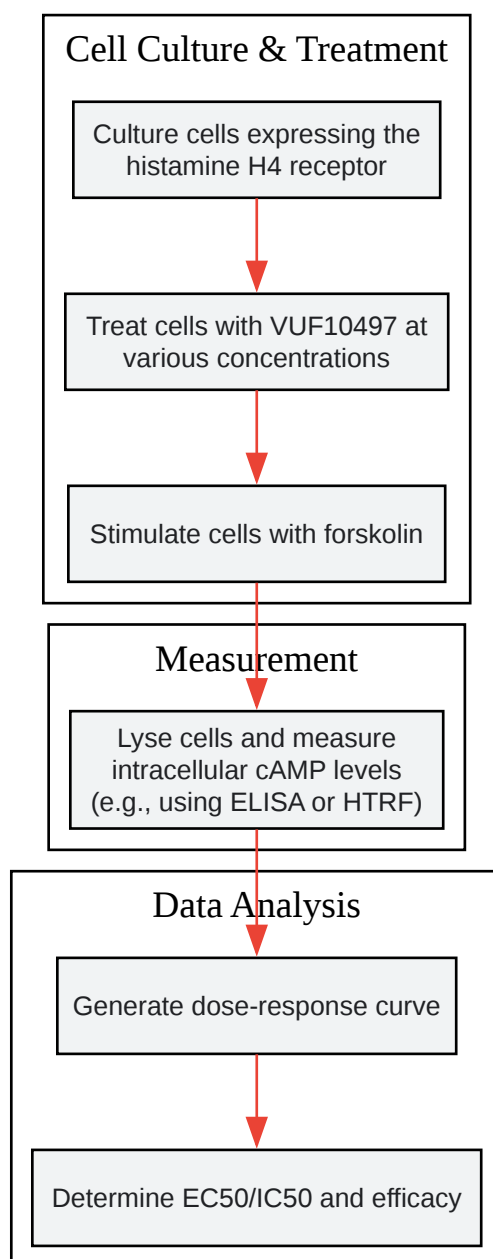
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Workflow for a competitive radioligand binding assay.

Functional Assay (e.g., cAMP Assay)

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gi-coupled receptors like the H4 receptor, a common method is to measure the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Experimental Workflow for a cAMP Functional Assay:



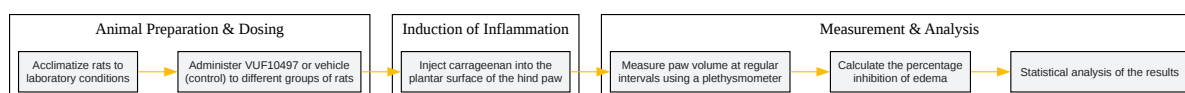
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Workflow for a cAMP-based functional assay.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)

This model is used to assess the anti-inflammatory effects of a compound in a living organism.

Experimental Workflow for Carrageenan-Induced Paw Edema:



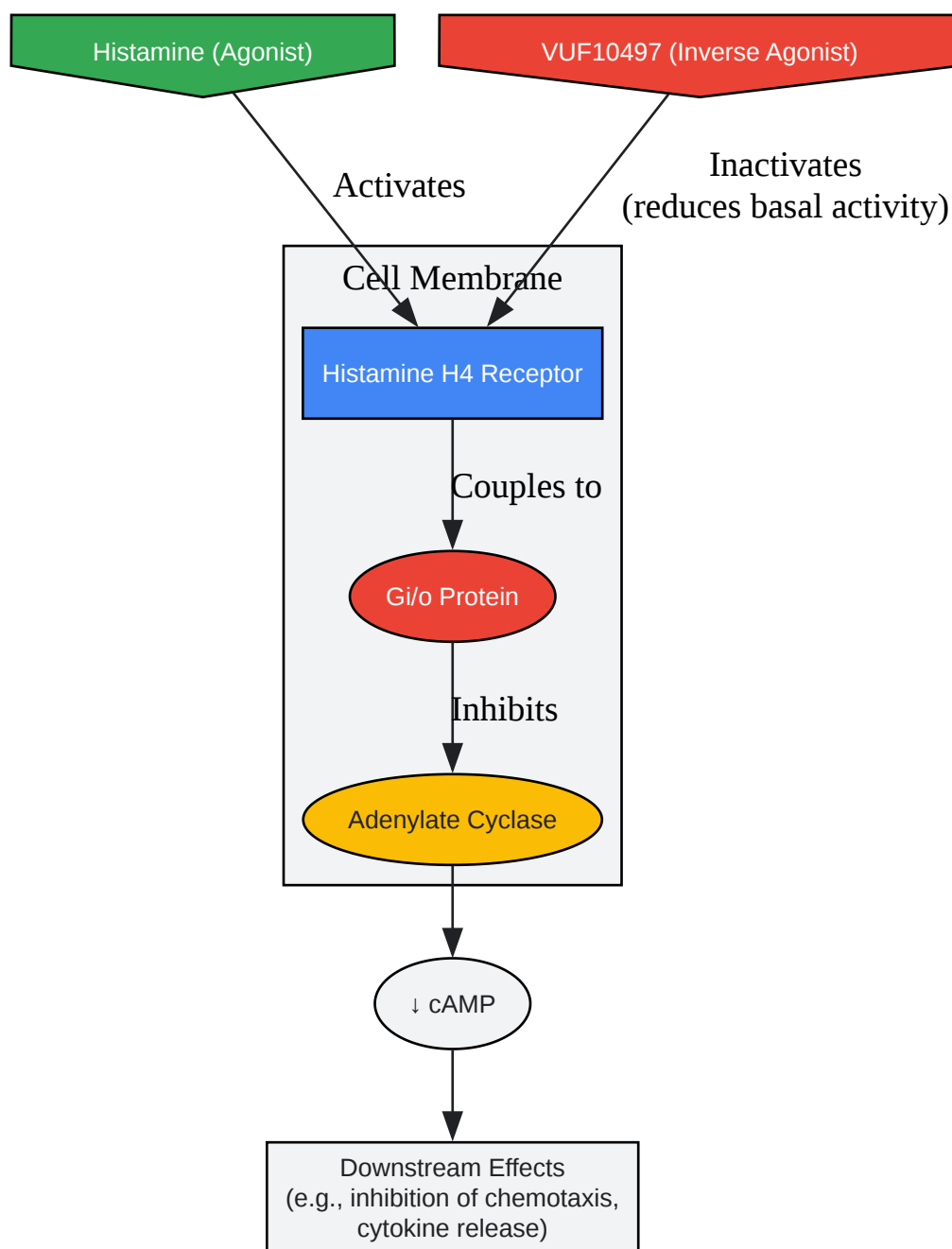
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Workflow for the carrageenan-induced paw edema model.

Signaling Pathways

VUF10497, as an inverse agonist of the H4 receptor, is expected to modulate downstream signaling pathways. The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.

Simplified Histamine H4 Receptor Signaling Pathway:



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Simplified signaling pathway of the histamine H4 receptor.

Conclusion

VUF10497 represents a significant pharmacological tool for investigating the roles of the histamine H4 and H1 receptors in health and disease. Its dual inverse agonist profile offers a unique mechanism of action with potential therapeutic benefits in inflammatory conditions. This

technical guide has summarized the currently available information on its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization. Further research is warranted to fully elucidate its quantitative pharmacological profile, including its H1 receptor affinity and functional potency, as well as to expand upon its in vivo efficacy in various disease models.

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References

- 1. Discovery of quinazolines as histamine H4 receptor inverse agonists using a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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